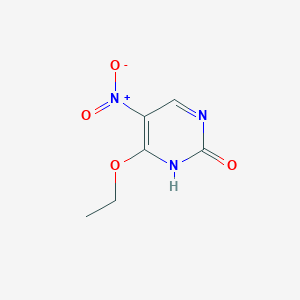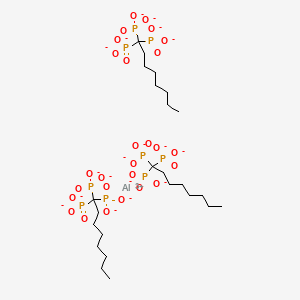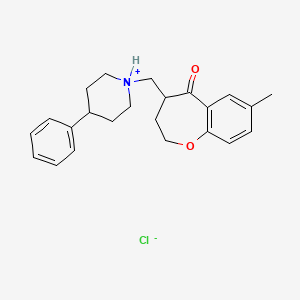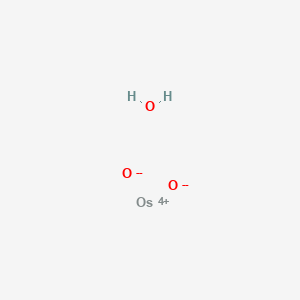
Osmium(IV) oxide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium(IV) oxide hydrate is a chemical compound that consists of osmium in the +4 oxidation state, combined with oxygen and water molecules. It is known for its unique properties and applications in various scientific fields. Osmium is one of the densest naturally occurring elements and is part of the platinum group metals, which are known for their catalytic properties and resistance to corrosion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Osmium(IV) oxide hydrate can be synthesized through several methods. One common approach involves the oxidation of osmium metal or lower oxidation state osmium compounds. For instance, osmium(III) oxide can be exposed to air or oxygen at elevated temperatures to form osmium(IV) oxide. Another method involves the chemical reduction of osmium(VIII) oxide (osmium tetroxide) using reducing agents such as hydrogen or hydrazine under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced by the controlled oxidation of osmium metal or osmium-containing ores. The process involves heating the metal in the presence of oxygen or air, followed by hydration to form the hydrate. This method ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Osmium(IV) oxide hydrate undergoes several types of chemical reactions, including:
Oxidation: Osmium(IV) oxide can be further oxidized to osmium(VIII) oxide (osmium tetroxide) using strong oxidizing agents such as nitric acid or chlorine.
Reduction: It can be reduced to lower oxidation states, such as osmium(II) or osmium(III), using reducing agents like hydrogen or hydrazine.
Substitution: Osmium(IV) oxide can react with various ligands to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, chlorine.
Reducing Agents: Hydrogen, hydrazine.
Reaction Conditions: Elevated temperatures, controlled atmospheres.
Major Products Formed
Oxidation: Osmium tetroxide (OsO₄).
Reduction: Osmium(II) and osmium(III) compounds.
Substitution: Various osmium coordination complexes
Wissenschaftliche Forschungsanwendungen
Osmium(IV) oxide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Employed as a staining agent in electron microscopy to enhance contrast in biological specimens.
Medicine: Investigated for its potential use in anticancer therapies due to its cytotoxic properties.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which osmium(IV) oxide hydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it binds to unsaturated lipids and proteins, leading to the formation of stable complexes. This interaction enhances electron scattering, making it useful in electron microscopy. In chemical reactions, osmium(IV) oxide acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates, thereby promoting oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Osmium(IV) oxide hydrate can be compared with other osmium compounds and similar transition metal oxides:
Osmium(VIII) oxide (osmium tetroxide): More commonly used in biological staining and as an oxidizing agent. It is highly volatile and toxic.
Ruthenium tetroxide: Similar in reactivity to osmium tetroxide but less commonly used.
Osmium trichloride hydrate: Another osmium compound used in catalysis and coordination chemistry.
This compound is unique due to its specific oxidation state and its applications in both chemical and biological fields .
Eigenschaften
Molekularformel |
H2O3Os |
|---|---|
Molekulargewicht |
240.2 g/mol |
IUPAC-Name |
osmium(4+);oxygen(2-);hydrate |
InChI |
InChI=1S/H2O.2O.Os/h1H2;;;/q;2*-2;+4 |
InChI-Schlüssel |
CSFCKWZWCAZYRB-UHFFFAOYSA-N |
Kanonische SMILES |
O.[O-2].[O-2].[Os+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


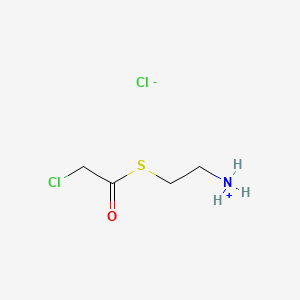
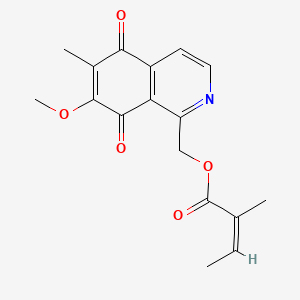
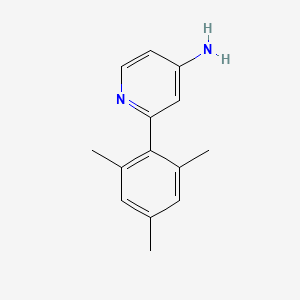
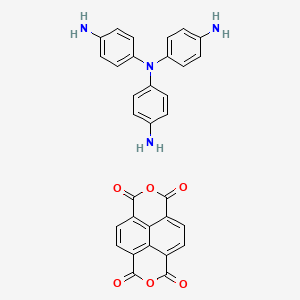

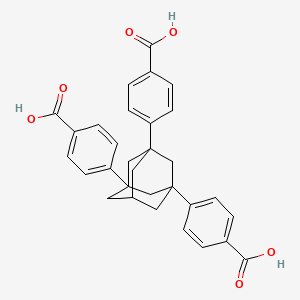
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
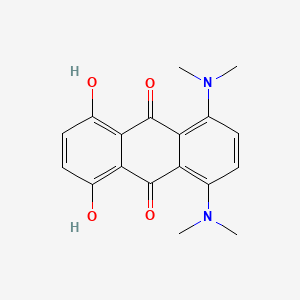
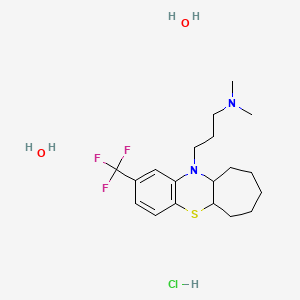
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
